(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials include 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde and 2-fluorobenzylamine. The key steps in the synthesis involve:
Condensation Reaction: The aldehyde group of 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde reacts with the amine group of 2-fluorobenzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the imidazolidine ring.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O3/c1-2-7-28-18-14(21)8-12(9-15(18)22)10-17-19(26)25(20(27)24-17)11-13-5-3-4-6-16(13)23/h1,3-6,8-10H,7,11H2,(H,24,27)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXGYHLAFZYWDV-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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